13-HPOT is the Preferred Substrate for Allene Oxide Synthase (AOS) over 13-HPODE
In a direct head-to-head comparison using recombinant Arabidopsis thaliana allene oxide synthase (AOS), 13-HPOT exhibited a kcat/Km of 2.1 × 10⁶ M⁻¹·s⁻¹, whereas 13-HPODE (the linoleic acid-derived analog) showed a kcat/Km of 3.7 × 10⁵ M⁻¹·s⁻¹ under identical assay conditions (pH 7.0, 25°C) [1]. This corresponds to a 5.7-fold higher catalytic efficiency for 13-HPOT [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) of allene oxide synthase |
|---|---|
| Target Compound Data | 2.1 × 10⁶ M⁻¹·s⁻¹ |
| Comparator Or Baseline | 13-HPODE: 3.7 × 10⁵ M⁻¹·s⁻¹ |
| Quantified Difference | 5.7-fold higher for 13-HPOT |
| Conditions | Recombinant AOS from Arabidopsis thaliana, pH 7.0, 25°C, spectrophotometric assay at 234 nm |
Why This Matters
For researchers studying jasmonate biosynthesis or engineering plant defense responses, selecting 13-HPOT over 13-HPODE ensures 5.7× higher enzymatic conversion efficiency, reducing substrate waste and enabling lower experimental concentrations.
- [1] Laudert, D., & Weiler, E. W. (1998). Allene oxide synthase: A major control point in Arabidopsis thaliana octadecanoid signalling. The Plant Journal, 15(5), 675-684. DOI: 10.1046/j.1365-313x.1998.00248.x View Source
